molecular formula C20H29N3O6 B4801235 1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane;oxalic acid

1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane;oxalic acid

Cat. No.: B4801235
M. Wt: 407.5 g/mol
InChI Key: XYYKTNXPXVNYJN-UHFFFAOYSA-N
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Description

1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane;oxalic acid is a complex organic compound that features a piperidine ring and an azepane ring, both of which are significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzyl chloride with piperidine to form 1-[(4-nitrophenyl)methyl]piperidine. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

    Hydrogenation: The nitro group can be hydrogenated to form an amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrogenation: Hydrogen gas, palladium catalyst.

Major Products:

    Reduction of Nitro Group: 1-[1-[(4-Aminophenyl)methyl]piperidin-4-yl]azepane.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    1-[(4-Nitrophenyl)methyl]piperidine: Shares the piperidine ring but lacks the azepane ring.

    4-Nitrobenzyl chloride: A precursor in the synthesis of the compound.

    1-[1-[(4-Aminophenyl)methyl]piperidin-4-yl]azepane: A reduced form of the compound.

Uniqueness: 1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane is unique due to its dual ring structure, which provides a versatile framework for chemical modifications. This makes it a valuable compound in the synthesis of new molecules with potential biological activity.

Properties

IUPAC Name

1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2.C2H2O4/c22-21(23)18-7-5-16(6-8-18)15-19-13-9-17(10-14-19)20-11-3-1-2-4-12-20;3-1(4)2(5)6/h5-8,17H,1-4,9-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYKTNXPXVNYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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